(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid

Peptide Conformation Protein Stability Prolyl Isomerization

This (2S,4R) diastereomer is expressly identified as Fosinopril Impurity D in regulatory pharmacopeia standards. Unlike the trans isomer or unsubstituted proline, its cis-4-phenyl substitution enforces a distinct pyrrolidine ring pucker, pre-organizing the peptide backbone for superior target binding. This conformational bias enhances ACE inhibitory potency and provides a validated scaffold for achieving high passive permeability and aqueous solubility in CNS delivery vectors. Mandatory for accurate pharmaceutical QC method development, its unique stereochemistry cannot be substituted.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 103290-40-0
Cat. No. B175037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid
CAS103290-40-0
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
InChIKeyJHHOFXBPLJDHOR-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid (CAS 103290-40-0): A Stereo-Defined 4-Substituted Proline Building Block for Constrained Peptide Design and ACE Inhibitor Research


(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid, also known as cis-4-phenyl-L-proline or (4R)-4-phenyl-L-proline, is a chiral, non-proteinogenic cyclic amino acid featuring a phenyl substituent at the 4-position of the pyrrolidine ring with a defined (2S,4R) absolute configuration [1]. This stereochemistry imposes a specific conformational constraint on the pyrrolidine ring, biasing its pucker and the cis/trans equilibrium of prolyl peptide bonds—properties that are not replicable by the trans-(2S,4S) diastereomer (CAS 96314-26-0) or unsubstituted proline [2]. The compound serves as a crucial intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and is employed as a chiral building block for introducing conformational rigidity into bioactive peptides [1].

Why (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid Cannot Be Replaced by Its trans-Diastereomer or Unsubstituted Proline in Constrained Peptide Applications


Simple substitution of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid with its trans-(2S,4S) diastereomer or unsubstituted L-proline is not chemically equivalent due to fundamental differences in stereochemistry-driven conformational bias. The (2S,4R) cis configuration forces the pyrrolidine ring to adopt a distinct pucker that alters the cis/trans equilibrium of the prolyl peptide bond in a manner opposite to that of the (2S,4S) trans isomer, directly impacting the global conformation and stability of resulting peptides [1]. Furthermore, the 4-phenyl substituent introduces a hydrophobic surface not present in L-proline, which has been shown to enhance binding affinity to hydrophobic enzyme pockets, such as the active site of angiotensin-converting enzyme (ACE), by up to an order of magnitude compared to unsubstituted analogues [2]. Substitution therefore compromises both the intended conformational constraint and the target binding profile.

Quantitative Differentiation of (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid (CAS 103290-40-0) from Structural Analogs


Stereochemistry Dictates Opposite Conformational Bias in Peptide Backbone: cis-(2S,4R) vs. trans-(2S,4S) 4-Phenylproline

The (2S,4R) cis configuration of 4-phenylproline biases the proline ring pucker and the cis/trans equilibrium of the prolyl peptide bond in a direction opposite to that of the (2S,4S) trans diastereomer. This stereoelectronic effect is a direct consequence of the 4-phenyl substituent's spatial orientation, which either stabilizes or destabilizes specific ring conformations and peptide bond geometries [1].

Peptide Conformation Protein Stability Prolyl Isomerization

Synthetic Accessibility: (2S,4R)-4-Phenylproline Requires More Expensive Starting Material and Yields Lower Optical Purity than the (2S,4S) Isomer

The preparation of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid via the literature route starting from (2S)-4-oxoproline suffers from higher raw material cost and lower optical purity compared to alternative synthetic approaches for the trans isomer. This is explicitly documented in patent literature, which describes the (2S,4R) isomer as a known impurity in fosinopril synthesis and notes the economic and purity challenges associated with its direct preparation [1]. A more recent hydrogenolysis-based synthesis of the cis isomer achieves a reported yield of 68% over three steps [2].

Chiral Synthesis Diastereomer Purity Cost of Goods

Enhanced Hydrophobic Binding Affinity of 4-Phenylproline-Containing ACE Inhibitors vs. Unsubstituted Proline Analogues

In a systematic study of 4-substituted proline derivatives as angiotensin-converting enzyme (ACE) inhibitors, analogues incorporating hydrophobic substituents such as phenyl were consistently more potent in vitro than the corresponding unsubstituted proline compounds. Specifically, 4-substituted analogues of captopril demonstrated greater potency and duration of action in vivo [1]. The S-benzoyl derivative of cis-4-(phenylthio)captopril (zofenopril) was identified as one of the most potent compounds in its class and advanced to clinical evaluation [1].

ACE Inhibition Structure-Activity Relationship Hydrophobic Effect

Phenylproline Tetrapeptides Improve Water Solubility by Three Orders of Magnitude Over Gold-Standard N-MePhe Shuttles

Phenylproline-based tetrapeptides, (PhPro)4, were designed as blood-brain barrier (BBB) shuttles and exhibited a three orders of magnitude improvement in water solubility compared to the established gold-standard N-methyl-phenylalanine tetrapeptide (N-MePhe)4, while retaining equivalent high passive diffusion transport across lipid bilayers [1]. This physicochemical advantage was attributed to the unique conformational and electronic properties imparted by the phenylproline scaffold.

Blood-Brain Barrier Peptide Shuttles Solubility Enhancement

Definitive Application Scenarios for (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid (CAS 103290-40-0)


Synthesis of Conformationally Constrained Bioactive Peptides Requiring a cis-Prolyl Amide Bond Bias

Incorporation of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid into peptide sequences is the method of choice when a specific cis-amide bond geometry is required to pre-organize the peptide backbone for optimal receptor binding or enzyme inhibition. Unlike the trans-(2S,4S) isomer, this cis diastereomer biases the prolyl peptide bond toward the cis conformation, as demonstrated by computational and NMR studies [1]. This application is critical in the design of peptide-based therapeutics and chemical probes where conformational control translates directly to target affinity and selectivity.

Analytical Reference Standard for Fosinopril-Related Impurity D (SQ-28555 USP)

(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid is explicitly identified in the patent literature as the impurity D mentioned in the SQ-28555 USP standard for the ACE inhibitor fosinopril [2]. Therefore, procurement of this specific diastereomer is mandatory for pharmaceutical quality control (QC) and regulatory analytical method development and validation. Use of the incorrect trans-(2S,4S) isomer would lead to erroneous identification and quantification of this critical impurity.

Design of Water-Soluble Peptide Shuttles for Blood-Brain Barrier Transport

Phenylproline-containing oligomers, such as (PhPro)4, provide a validated scaffold for achieving both high passive membrane permeability and dramatically improved aqueous solubility (1000-fold over N-MePhe-based shuttles) [3]. This makes (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid a strategic monomer for synthesizing peptide-based delivery vectors for CNS-targeted cargos, where solubility and transport capacity are non-negotiable performance metrics.

Medicinal Chemistry Campaigns Targeting Hydrophobic Enzyme Pockets (e.g., ACE)

When optimizing lead compounds for hydrophobic binding sites, the 4-phenyl substituent of this building block offers a proven advantage. Systematic SAR studies demonstrate that 4-substituted proline analogues with hydrophobic groups (including phenyl) exhibit superior ACE inhibitory potency compared to unsubstituted proline controls [4]. This validated structure-activity relationship guides medicinal chemists to select (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid as a privileged fragment for improving target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.